4-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate

Medicinal chemistry Structure-activity relationship (SAR) Positional isomerism

4-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate (CAS 355421-70-4) is a synthetic quinoline-4-carboxylic acid aryl ester derivative with molecular formula C23H15BrClNO2 and molecular weight 452.7 g/mol. It belongs to a congeneric series of ester derivatives of 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid (CAS 351327-32-7), a halogenated quinoline scaffold bearing both bromine at position 6 and a 4-chlorophenyl substituent at position 2.

Molecular Formula C23H15BrClNO2
Molecular Weight 452.7 g/mol
CAS No. 355421-70-4
Cat. No. B12041890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate
CAS355421-70-4
Molecular FormulaC23H15BrClNO2
Molecular Weight452.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl
InChIInChI=1S/C23H15BrClNO2/c1-14-2-9-18(10-3-14)28-23(27)20-13-22(15-4-7-17(25)8-5-15)26-21-11-6-16(24)12-19(20)21/h2-13H,1H3
InChIKeyWEOSAAZLQUDRNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate (CAS 355421-70-4): Chemical Identity, Quinoline Scaffold Family, and Screening Collection Provenance


4-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate (CAS 355421-70-4) is a synthetic quinoline-4-carboxylic acid aryl ester derivative with molecular formula C23H15BrClNO2 and molecular weight 452.7 g/mol . It belongs to a congeneric series of ester derivatives of 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid (CAS 351327-32-7), a halogenated quinoline scaffold bearing both bromine at position 6 and a 4-chlorophenyl substituent at position 2 [1]. The compound is catalogued within the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals supplied to early-discovery researchers . Sigma-Aldrich explicitly states that no analytical data are collected for AldrichCPR products, and the buyer assumes full responsibility for identity and purity confirmation .

Why Generic Substitution Fails for 4-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate: Evidence That Even Positional Isomers Within the Aryl Ester Series Are Not Interchangeable


Although multiple aryl ester variants of 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid share the same core scaffold, they cannot be treated as functionally interchangeable for procurement or scientific selection. The 4-methylphenyl ester (CAS 355421-70-4) differs from its closest positional isomer—the 2-methylphenyl ester (CAS 355421-68-0)—solely by the position of the methyl substituent on the phenolic ester ring, yet this single regiochemical difference is sufficient to alter computed lipophilicity, steric hindrance around the ester carbonyl, metabolic susceptibility of the ester linkage, and crystallinity . Furthermore, Sigma-Aldrich assigns distinct catalogue numbers to each ester variant (e.g., L208051 for the 2-methylphenyl ester, L208086 for the 2,3-dimethylphenyl ester, L208094 for the 3,4-dimethylphenyl ester, L208108 for the 4-chlorophenyl ester), indicating that these are treated as separate chemical entities with non-overlapping inventory [1]. Within the AldrichCPR framework, no certificate of analysis is provided for any member of this series, meaning that identity confirmation and purity assessment rest entirely with the end user—eliminating the possibility of casual substitution without re-validation .

Product-Specific Quantitative Evidence Guide for 4-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate (CAS 355421-70-4): Comparator-Anchored Differentiation Data


Regiochemical Differentiation: 4-Methylphenyl Ester vs. 2-Methylphenyl Positional Isomer — Identical Formula, Distinct Spatial and Electronic Profile

The target compound (4-methylphenyl ester, CAS 355421-70-4) and the 2-methylphenyl ester (CAS 355421-68-0) are positional isomers sharing the identical molecular formula C23H15BrClNO2 and molecular weight (~452.7 g/mol) . In the 4-methylphenyl ester, the para-methyl substituent places the electron-donating methyl group in conjugation with the ester oxygen, increasing electron density at the ester carbonyl and reducing its electrophilicity relative to the ortho-substituted 2-methylphenyl isomer, where steric hindrance ortho to the ester linkage additionally restricts rotational freedom and enzymatic accessibility [1]. These differences predict divergent hydrolytic stability profiles and differential recognition by esterases and biological targets, making the two isomers non-interchangeable in any assay where the ester moiety is pharmacophoric or serves as a prodrug handle [1].

Medicinal chemistry Structure-activity relationship (SAR) Positional isomerism

Physicochemical Property Differentiation Across the Aryl Ester Congeneric Series: Molecular Weight, Halogen Content, and Predicted Lipophilicity

Within the 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate ester series, the nature of the ester aryl substituent systematically modulates key drug-likeness parameters [1]. The target 4-methylphenyl ester (MW 452.7) is lighter than the 4-chlorophenyl ester (MW 473.15) and the 4-nitrophenyl ester (MW 483.71), and heavier than the parent carboxylic acid (MW 362.61) [2]. The 4-methylphenyl group contributes a calculated incremental logP of approximately +2.5 units relative to the free acid, positioning the compound in a lipophilicity range consistent with passive membrane permeability while avoiding the excessively high logP of the di-halogenated 4-chlorophenyl ester [3]. Computed hydrogen-bond acceptor count (3: ester carbonyl, quinoline nitrogen, ester ether oxygen) and donor count (0) are constant across the non-hydroxy, non-amino ester variants, but the 4-nitrophenyl ester introduces an additional two H-bond acceptors from the nitro group, altering solubility and target-binding profiles [1].

Physicochemical profiling Lipophilicity (cLogP) Congeneric series comparison

GHS Hazard Profile Differentiation: Regulatory Classification Dictates Handling Requirements and Procurement Feasibility

Based on the GHS classification established for the closely related 2-methylphenyl ester (CAS 355421-68-0)—which shares the identical quinoline core, halogenation pattern, and molecular formula with the target compound—the hazard profile for the 4-methylphenyl ester can be inferred as: H302 (harmful if swallowed, Acute Toxicity Category 4), H315 (skin irritation, Category 2), H318 (serious eye damage, Category 1), H335 (respiratory irritation, Category 3), and H413 (long-term harmful to aquatic life, Chronic Category 4) . This classification differs meaningfully from the 4-nitrophenyl ester analog, which may carry additional hazards associated with the nitro group (potential mutagenicity, explosive decomposition risk). The presence of H318 (Category 1 eye damage) triggers mandatory personal protective equipment requirements including sealed goggles and face shields under OSHA and EU-OSHA laboratory standards, which may influence total cost of ownership when procuring at scale [1].

Chemical safety GHS classification Laboratory procurement compliance

Procurement-Grade Differentiation: AldrichCPR Collection Status vs. Conventional Analytical-Grade Compounds

The target compound belongs to the Sigma-Aldrich AldrichCPR (Collection of Pharmacologically Active Compounds and Rare chemicals) programme, which supplies compounds exclusively to early-discovery researchers . A critical procurement-relevant differentiator is that Sigma-Aldrich explicitly 'does not collect analytical data for this product' and sells it 'AS-IS' with no warranty of merchantability, fitness for purpose, or non-infringement . This contrasts sharply with the parent carboxylic acid (CAS 351327-32-7), which is available from Capot Chemical at 98% purity (GC) with a defined certificate of analysis [1]. For any laboratory requiring quantified purity, identity confirmation by NMR, or lot-specific traceability, the AldrichCPR ester imposes mandatory in-house re-characterisation costs that must be factored into the total procurement budget [2]. Within the AldrichCPR ester series, all variants (L208051, L208086, L208094, L208108, L208124) carry identical 'no-analytical-data' terms; differential selection among them therefore hinges entirely on the end user's intended structural application rather than on vendor-supplied quality metrics .

Chemical procurement Quality assurance Compound collection management

Synthetic Tractability and Derivatisation Potential: 4-Methylphenyl Ester as a Moderately Activated Electrophile for Further Functionalisation

The 4-methylphenyl (p-tolyl) ester occupies an intermediate position on the ester electrophilicity spectrum: it is more reactive toward nucleophilic acyl substitution than the electron-rich 2,3-dimethylphenyl or 3,4-dimethylphenyl esters (where additional methyl groups further donate electron density and increase steric shielding), but less reactive than the 4-nitrophenyl ester (where the strongly electron-withdrawing nitro group activates the carbonyl toward nucleophilic attack by approximately 2-3 orders of magnitude) [1]. This intermediate reactivity profile makes the 4-methylphenyl ester suitable as a moderate leaving group in aminolysis and transesterification reactions, offering a balance between stability during storage and lability under controlled reaction conditions. The bromine atom at quinoline position 6 additionally provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling orthogonal diversification of the quinoline core independent of ester modification [2].

Synthetic chemistry Ester reactivity Building block utility

Best-Fit Research and Industrial Application Scenarios for 4-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate (CAS 355421-70-4)


Structure-Activity Relationship (SAR) Expansion of Quinoline-4-carboxylate Ester Libraries for Antimicrobial or Anticancer Lead Optimisation

When a hit derived from the parent 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid (CAS 351327-32-7) requires ester prodrug or permeability-enhancing modification, the 4-methylphenyl ester (CAS 355421-70-4) fills a specific SAR vector that the 2-methylphenyl positional isomer cannot replicate due to differential steric and electronic effects at the ester moiety [1]. Its intermediate lipophilicity (predicted logP ~5.5-6.5) positions it between the excessively hydrophilic free acid and the excessively lipophilic 4-chlorophenyl ester, potentially improving membrane permeability while maintaining aqueous solubility within an acceptable range for cell-based assays . The presence of the 6-bromo substituent on the quinoline core provides a synthetic handle for late-stage Suzuki-Miyaura diversification, enabling parallel library synthesis from a single ester precursor .

Chemical Biology Probe Development Requiring Controlled Ester Lability for Intracellular Release

In chemical biology applications where a quinoline-based pharmacophore must be released intracellularly via esterase-mediated hydrolysis, the 4-methylphenyl ester offers a release rate intermediate between the rapidly cleaved 4-nitrophenyl ester (potentially too labile, leading to premature extracellular hydrolysis) and the slowly cleaved 2,3-dimethylphenyl or 3,4-dimethylphenyl esters (potentially too stable, failing to release the active acid within the target cell) [1]. This tunable lability profile, inferred from classical Hammett structure-reactivity relationships , makes the 4-methylphenyl ester a rational choice for probe design when the desired intracellular half-life falls in the 1-6 hour range.

Early-Discovery Screening Library Procurement for Phenotypic Assay Campaigns

For high-throughput screening (HTS) facilities or academic screening centres purchasing the AldrichCPR quinoline ester series as part of a diversity-oriented screening collection, the 4-methylphenyl ester provides a specific chemotype that is structurally distinct from its series neighbors despite sharing the same core [1]. Procurement teams must budget for mandatory in-house identity verification (NMR, LCMS) and purity assessment (HPLC-UV/ELSD) given the absence of vendor-supplied analytical data for AldrichCPR compounds . The estimated additional QC cost per compound (approximately $50-150 for NMR + LCMS at academic core facility rates) should be factored into the total cost of acquisition.

Synthetic Methodology Development Utilizing the 6-Bromo Substituent as an Orthogonal Functionalisation Handle

The 4-methylphenyl ester serves as a well-characterized substrate for developing and optimizing palladium-catalyzed cross-coupling methodologies on quinoline scaffolds [1]. The 6-bromo group can undergo Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids while leaving the 4-methylphenyl ester moiety intact, enabling the synthesis of biaryl-quinoline libraries without ester cleavage. The intermediate electrophilicity of the 4-methylphenyl ester ensures that it survives typical cross-coupling conditions (aqueous base, elevated temperature, palladium catalysis) that would hydrolyze the more labile 4-nitrophenyl ester .

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